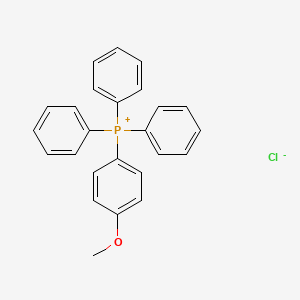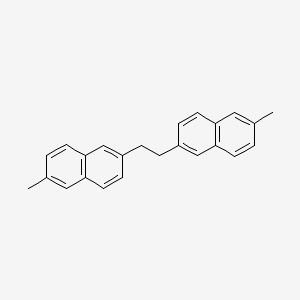
2,3-Dihydro-1,3-dimethyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,3-dimethyl-1H-perimidine is a heterocyclic compound with the molecular formula C13H14N2. This compound is part of the perimidine family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a perimidine ring system that is saturated at the 2 and 3 positions, making it a dihydro derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenones. Various catalysts can be used to accelerate this reaction, including protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . A green, metal-free, and eco-friendly organocatalyst like squaric acid has also been exploited for the synthesis of this compound in water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and reaction conditions is emphasized to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1,3-dimethyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-1,3-dimethyl-1H-perimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of the COX II enzyme is similar to that of naproxen, which reduces inflammation by blocking the synthesis of prostaglandins . The compound’s strong electron-donating character also plays a role in its biological activities.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-perimidine: A closely related compound with similar biological activities.
1H-2,3-Dihydroperimidine Derivatives: These derivatives exhibit diverse biological properties and are used in various applications.
Uniqueness: 2,3-Dihydro-1,3-dimethyl-1H-perimidine is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37471-00-4 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |
Clé InChI |
BUJSJOGOWFOHMS-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2=CC=CC3=C2C1=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


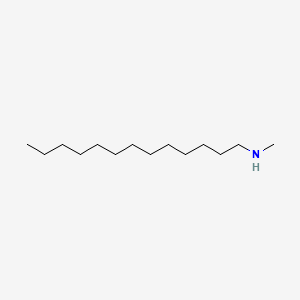

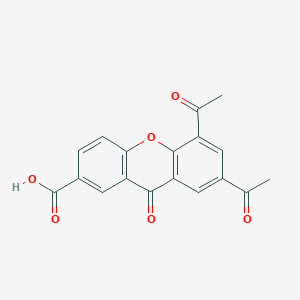
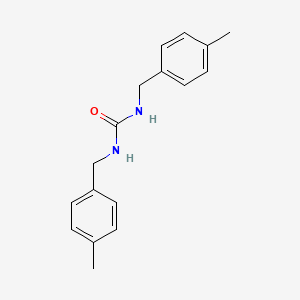
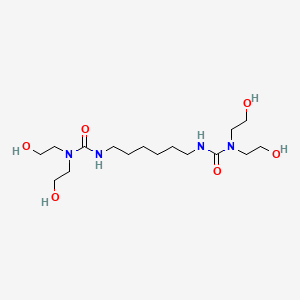
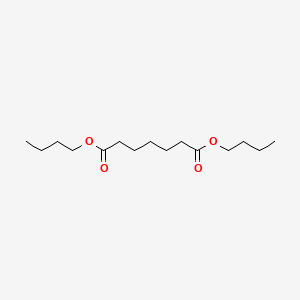
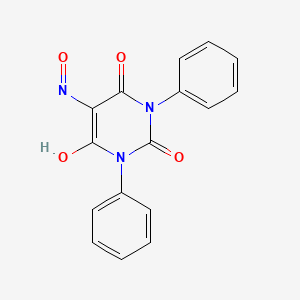
![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)



